![molecular formula C12H24O2Si B14313242 5-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpent-2-enal CAS No. 113729-80-9](/img/structure/B14313242.png)
5-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpent-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpent-2-enal is an organic compound that features a silyl ether protecting group. This compound is often used in organic synthesis due to its stability and reactivity. The presence of the tert-butyl(dimethyl)silyl group provides steric hindrance, which can influence the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpent-2-enal typically involves the protection of a hydroxyl group using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dimethylformamide at room temperature. The resulting silyl ether is then subjected to further reactions to introduce the aldehyde functionality .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
5-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpent-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The silyl ether group can be substituted with other protecting groups or functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Tetra-n-butylammonium fluoride in tetrahydrofuran for deprotection of the silyl ether.
Major Products Formed
Oxidation: 5-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpentanoic acid.
Reduction: 5-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpentan-1-ol.
Substitution: Various silyl ether derivatives depending on the nucleophile used.
Scientific Research Applications
5-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpent-2-enal is used in various scientific research applications:
Chemistry: As a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: Used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpent-2-enal involves its reactivity as an aldehyde and the stability provided by the silyl ether group. The tert-butyl(dimethyl)silyl group protects the hydroxyl functionality, allowing selective reactions at the aldehyde group. The compound can participate in nucleophilic addition reactions, forming intermediates that can undergo further transformations.
Comparison with Similar Compounds
Similar Compounds
- 5-{[tert-Butyl(dimethyl)silyl]oxy}methyl-2-furanone
- (tert-Butyldimethylsilyloxy)acetaldehyde
- 5-{[tert-Butyl(dimethyl)silyl]oxy}methyl-3-ethylidenedihydro-2(3H)-furanone
Uniqueness
5-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpent-2-enal is unique due to its combination of an aldehyde group and a silyl ether protecting group. This combination allows for selective reactions and provides stability during synthetic transformations. The steric hindrance from the tert-butyl(dimethyl)silyl group also influences the compound’s reactivity, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
113729-80-9 |
|---|---|
Molecular Formula |
C12H24O2Si |
Molecular Weight |
228.40 g/mol |
IUPAC Name |
5-[tert-butyl(dimethyl)silyl]oxy-3-methylpent-2-enal |
InChI |
InChI=1S/C12H24O2Si/c1-11(7-9-13)8-10-14-15(5,6)12(2,3)4/h7,9H,8,10H2,1-6H3 |
InChI Key |
OLQKCFOOZMWZGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=O)CCO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Azabicyclo[4.1.0]heptane, 7-(4-bromobenzoyl)-](/img/structure/B14313169.png)
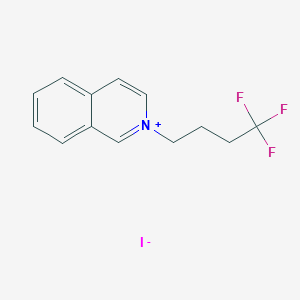
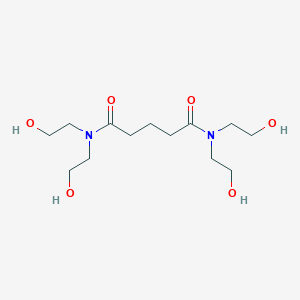
silane](/img/structure/B14313179.png)
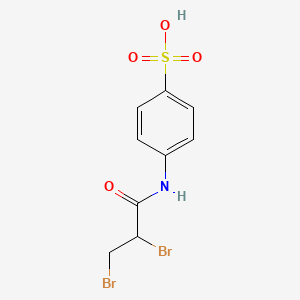
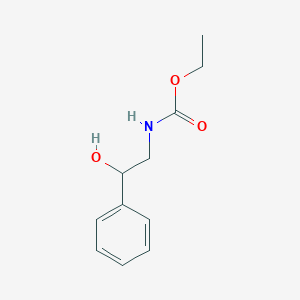
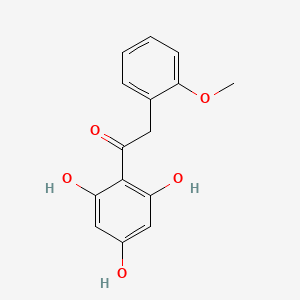
![4-[3,3-Bis(methylsulfanyl)-2-phenylprop-2-en-1-yl]morpholine](/img/structure/B14313196.png)
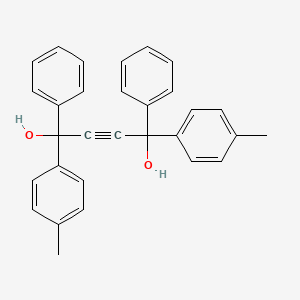
![Bicyclo[4.1.0]heptan-2-one, 1,3-dimethyl-](/img/structure/B14313202.png)
![Stannane, tributyl[1-(methoxymethoxy)hexyl]-](/img/structure/B14313205.png)
![N-Benzyl-N-[2-(1,3-dioxan-2-yl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B14313215.png)
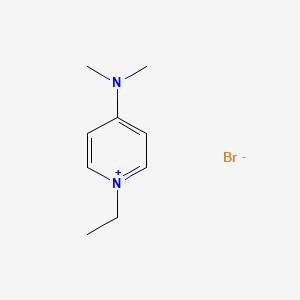
![2,2'-[Ethane-1,2-diylbis(oxy)]bis(5-fluoroaniline)](/img/structure/B14313228.png)
